![molecular formula C13H13NO B6365905 2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% CAS No. 1261995-25-8](/img/structure/B6365905.png)
2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(2,5-Dimethylphenyl)-3-hydroxypyridine (2,5-DMPHP) is a synthetic compound used in the laboratory for a variety of purposes. It is a white, crystalline solid with a molecular formula of C10H11NO. 2,5-DMPHP is a pyridine derivative and is a derivative of phenylacetic acid. It is soluble in water, ethanol, and methanol, and has a melting point of 150-152°C. 2,5-DMPHP is used in a variety of scientific research applications, including as a substrate for enzyme assays, as a reagent in organic synthesis, and as a starting material for pharmaceuticals.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% is widely used in scientific research applications, including as a substrate for enzyme assays, as a reagent in organic synthesis, and as a starting material for pharmaceuticals. It is also used in the analysis of the structure of proteins, in the synthesis of polymers materials, and in the study of the chemical properties of organic compounds.
Mechanism of Action
2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE results in increased levels of acetylcholine in the brain, which can lead to improved memory, learning, and other cognitive functions.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects, including inhibition of the enzyme acetylcholinesterase, inhibition of the enzyme monoamine oxidase, and inhibition of the enzyme cyclooxygenase-2. In addition, 2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% is a useful reagent for laboratory experiments due to its low cost, availability, and relatively low toxicity. It is also relatively easy to synthesize and can be stored in aqueous solution for extended periods of time. However, 2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% is not suitable for use in vivo due to its potential for toxicity.
Future Directions
In the future, 2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% may be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may be used to develop new treatments for inflammation, oxidative stress, and other conditions. Furthermore, 2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% may be used in the synthesis of new materials for use in medical devices, such as drug delivery systems. Finally, 2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% may be used in the development of new methods for the synthesis of pharmaceuticals and organic compounds.
Synthesis Methods
2-(2,5-Dimethylphenyl)-3-hydroxypyridine, 95% can be synthesized in a two-step process. First, the pyridine ring is synthesized by reacting 2,5-dimethylphenol with hydroxylamine hydrochloride in aqueous solution at a temperature of 60-70°C. This reaction produces the intermediate 2-(2,5-dimethylphenyl)-3-hydroxylaminopyridine, which is then reacted with formaldehyde in aqueous solution at a temperature of 80-90°C to produce 2-(2,5-dimethylphenyl)-3-hydroxypyridine.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-10(2)11(8-9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKHEPNSQCZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682574 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-25-8 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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